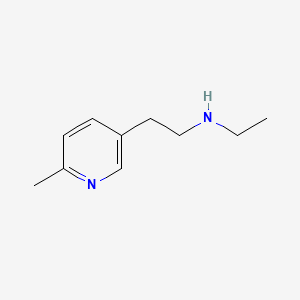
N-Ethyl-6-methylpyridine-3-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-6-methylpyridine-3-ethylamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-methylpyridine-3-ethylamine can be achieved through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Another method involves the reductive amination of 6-methylpyridine-3-carbaldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-6-methylpyridine-3-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles, such as halides or alkoxides, replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in tetrahydrofuran.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-6-methylpyridine-3-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-Ethyl-6-methylpyridine-3-ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-6-methylpyridine-3-ethylamine
- N-Ethyl-6-methylpyridine-3-methylamine
- N-Ethyl-5-methylpyridine-3-ethylamine
Uniqueness
N-Ethyl-6-methylpyridine-3-ethylamine is unique due to the specific positioning of the ethyl and methyl groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems.
Eigenschaften
CAS-Nummer |
84145-40-4 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
N-ethyl-2-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ZCHKCLFAOKZPPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1=CN=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


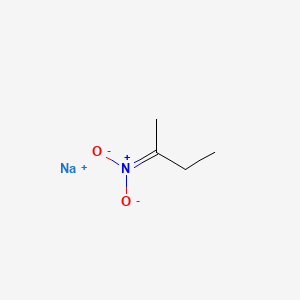
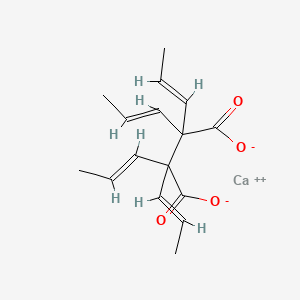


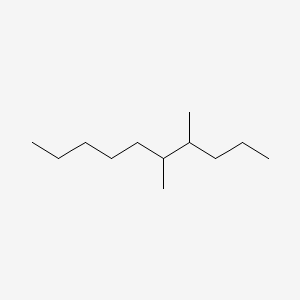

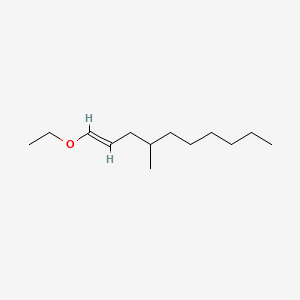

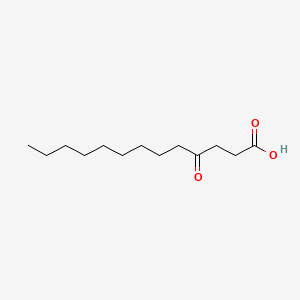
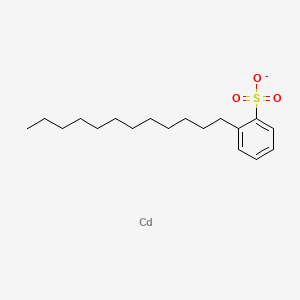

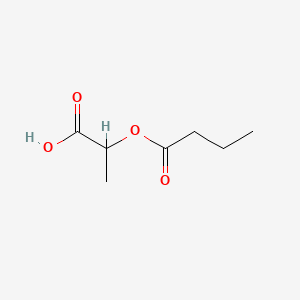
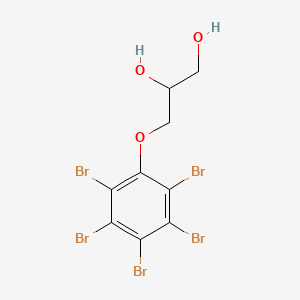
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
